

An In-depth Technical Guide to 3-(2-Fluorophenyl)-1-propene

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)-1-propene

CAS No.: 56314-65-9

Cat. No.: B1319094

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and reactivity of the fluorinated aromatic compound, **3-(2-Fluorophenyl)-1-propene** (CAS No. 56314-65-9). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties that can influence metabolic stability, binding affinity, and overall pharmacological profiles of derivative molecules. This guide will delve into the known and predicted characteristics of this compound, offering insights into its synthesis and potential applications as a versatile building block in organic synthesis. While specific experimental data for some properties of this compound are not readily available in published literature, this guide synthesizes information from analogous structures and predictive models to provide a robust technical resource.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.^{[1][2]} **3-(2-Fluorophenyl)-1-propene** is a valuable building block that combines the reactivity of an allyl group with the modulating effects of an ortho-fluorine substituent on a phenyl ring. The allyl group provides a reactive handle for a variety of chemical transformations, while the fluorine atom can sterically and electronically influence reaction outcomes and the properties of the final products.^{[1][2]} This guide aims to provide a detailed technical overview of this compound for researchers leveraging its potential in the synthesis of novel chemical entities.

Physicochemical Properties

Precise experimental data for the physicochemical properties of **3-(2-Fluorophenyl)-1-propene** are not extensively reported. However, by examining related structures such as allylbenzene and other ortho-substituted allylbenzenes, we can predict its likely characteristics.

Property	Predicted Value / Characteristic	Rationale and Comparative Insights
Molecular Formula	C ₉ H ₉ F	Confirmed by various chemical suppliers.[3]
Molecular Weight	136.17 g/mol	Calculated based on the molecular formula.[3]
Appearance	Colorless to pale yellow liquid	Allylbenzene and its derivatives are typically liquids at room temperature.
Boiling Point	~150-160 °C	Allylbenzene has a boiling point of 156-157 °C. The introduction of a fluorine atom is expected to have a minor impact on the boiling point.
Density	~0.9-1.0 g/mL	The density of allylbenzene is approximately 0.89 g/mL. The addition of a heavier fluorine atom in place of hydrogen would likely increase the density slightly.
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene, chloroform).	As a nonpolar organic molecule, it is expected to exhibit poor aqueous solubility but good solubility in nonpolar organic solvents, similar to allylbenzene.[1]
pKa	Not applicable	The molecule does not possess a readily ionizable proton.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for **3-(2-Fluorophenyl)-1-propene** are not widely available. The following are predicted spectral characteristics based on the analysis of its structural features and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and allylic protons. The ortho-fluorine substitution will introduce splitting patterns due to H-F coupling.

- Aromatic Protons (δ 7.0-7.4 ppm): Four signals corresponding to the protons on the fluorophenyl ring. These protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
- Internal Alkene Proton (δ ~5.9-6.1 ppm): A multiplet resulting from coupling to the terminal alkene protons and the benzylic protons.
- Terminal Alkene Protons (δ ~5.0-5.2 ppm): Two distinct multiplets for the two diastereotopic terminal protons, showing geminal, cis, and trans couplings.
- Benzylic Protons (δ ~3.4 ppm): A doublet corresponding to the two protons adjacent to the aromatic ring, coupled to the internal alkene proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

- Aromatic Carbons (δ ~115-160 ppm): Six signals for the aromatic carbons. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant ($^1J_{CF} \approx 240-250$ Hz). The other aromatic carbons will show smaller C-F couplings.
- Alkene Carbons (δ ~116 and 137 ppm): Two signals for the alkene carbons.
- Benzylic Carbon (δ ~39 ppm): One signal for the benzylic carbon.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.

- Aromatic Fluorine ($\delta \sim -110$ to -120 ppm): A single multiplet is expected for the fluorine atom on the aromatic ring, referenced to a standard like CFCl_3 . The multiplicity will arise from coupling to the ortho and meta protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring and the alkene functional group.

- C-H stretch (aromatic): ~ 3010 - 3100 cm^{-1}
- C-H stretch (alkene): ~ 3080 cm^{-1}
- C=C stretch (alkene): ~ 1640 cm^{-1}
- C=C stretch (aromatic): ~ 1450 - 1600 cm^{-1}
- C-F stretch: ~ 1200 - 1250 cm^{-1}
- =C-H bend (out-of-plane): ~ 910 and 990 cm^{-1}

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M^+): $m/z = 136$
- Major Fragments: Loss of a hydrogen atom ($m/z = 135$), and potentially fragmentation of the allyl chain leading to a tropylium-like ion ($m/z = 91$) after rearrangement, which is common for benzyl-containing compounds. The presence of the C-F bond, which is stronger than a C-H bond, may influence the fragmentation pathways compared to non-fluorinated analogs.^[4]

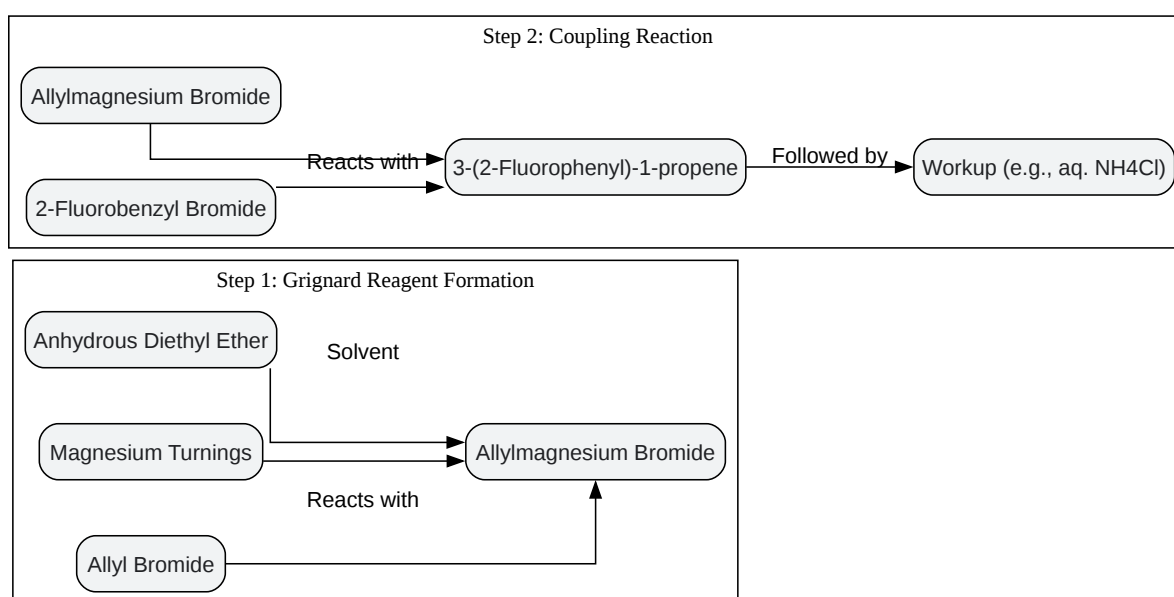
Synthesis Protocols

Several synthetic routes can be envisioned for the preparation of **3-(2-Fluorophenyl)-1-propene**. The following are two plausible and commonly employed methods in organic synthesis.

Grignard Reaction

This approach involves the coupling of a Grignard reagent with an appropriate halide.

Workflow: Grignard Synthesis of **3-(2-Fluorophenyl)-1-propene**



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Caption: Grignard reaction workflow for the synthesis of **3-(2-Fluorophenyl)-1-propene**.

Detailed Protocol:

- Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether. Slowly add a solution of allyl

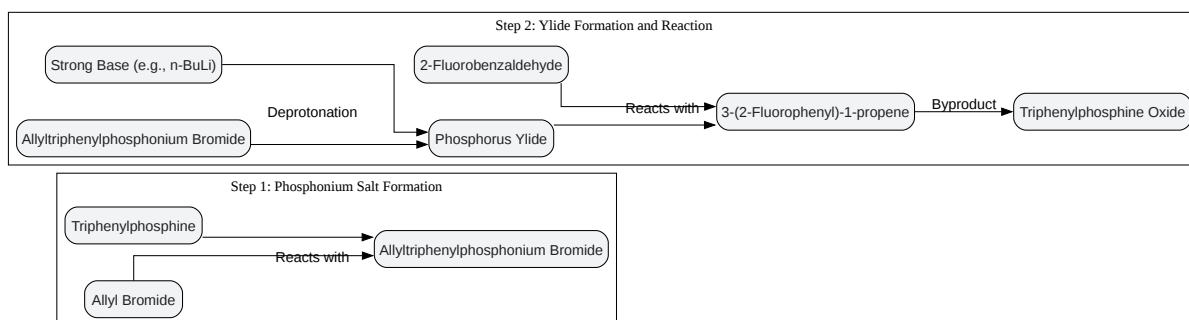
bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted.[5][6]

- **Coupling Reaction:** Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the stirred solution of allylmagnesium bromide.
- **Workup:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Purification:** Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction provides an alternative route, forming the double bond by reacting a phosphorus ylide with an aldehyde.

Workflow: Wittig Synthesis of **3-(2-Fluorophenyl)-1-propene**



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Caption: Wittig reaction workflow for the synthesis of **3-(2-Fluorophenyl)-1-propene**.

Detailed Protocol:

- **Preparation of the Phosphonium Salt:** A solution of allyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in a suitable solvent like toluene is heated at reflux for several hours. The resulting white precipitate, allyltriphenylphosphonium bromide, is collected by filtration, washed with cold solvent, and dried.[7][8]
- **Ylide Formation and Wittig Reaction:** The phosphonium salt is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to 0 °C. A strong base such as n-butyllithium (n-BuLi) (1.0 eq) is added dropwise, resulting in the formation of the orange-red ylide. A solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF is then added slowly to the ylide solution.[7][8]

- **Workup and Purification:** After the reaction is complete, it is quenched with water. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The desired product is separated from the triphenylphosphine oxide byproduct by column chromatography.

Reactivity and Potential Transformations

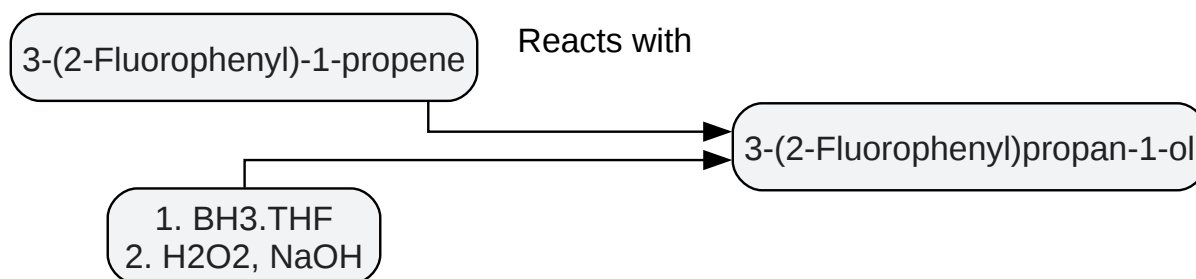
The dual reactivity of the allyl group and the fluorinated aromatic ring in **3-(2-Fluorophenyl)-1-propene** makes it a versatile intermediate for further synthetic modifications.

Reactions of the Allyl Group

The terminal double bond is susceptible to a variety of addition reactions.

- **Hydroboration-Oxidation:** This two-step reaction sequence can be used to synthesize the corresponding anti-Markovnikov alcohol, 3-(2-fluorophenyl)propan-1-ol. The hydroboration step involves the syn-addition of a borane reagent (e.g., $\text{BH}_3 \cdot \text{THF}$) across the double bond, followed by oxidation with hydrogen peroxide and a base.^{[9][10][11]}

Workflow: Hydroboration-Oxidation

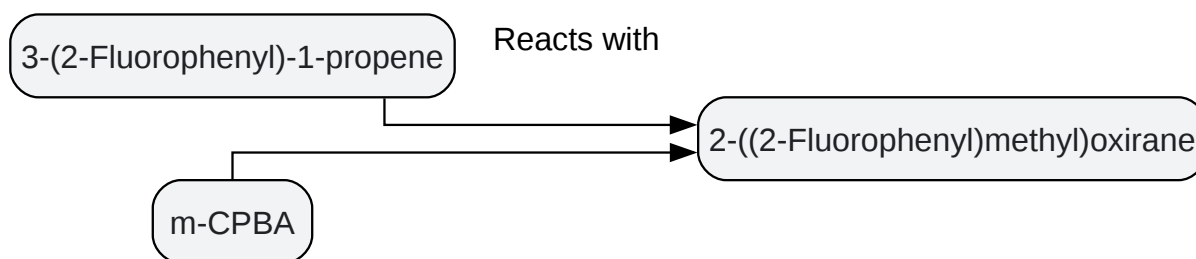


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Caption: Hydroboration-oxidation of **3-(2-Fluorophenyl)-1-propene**.

- **Epoxidation:** The double bond can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom across the double bond.^{[12][13][14]}

Workflow: Epoxidation



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Caption: Epoxidation of **3-(2-Fluorophenyl)-1-propene**.

Reactions of the Aromatic Ring

The fluorophenyl group can undergo electrophilic aromatic substitution reactions. The ortho-fluoro substituent is a deactivating group but is ortho-, para-directing. Given that the para position is occupied by the allyl group, further substitution is likely to occur at the other ortho or the meta positions, with the outcome influenced by steric hindrance from the allyl group.

Applications in Drug Development and Medicinal Chemistry

Fluorinated aromatic compounds are of significant interest in drug design. The ortho-fluorine in **3-(2-Fluorophenyl)-1-propene** can serve several purposes:

- **Metabolic Blocking:** The strong C-F bond can block metabolic oxidation at the ortho position, potentially increasing the half-life of a drug candidate.[1][2]
- **Conformational Control:** The fluorine atom can influence the preferred conformation of the molecule through steric and electronic interactions, which can be crucial for optimal binding to a biological target.
- **Modulation of Acidity/Basicity:** The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH.[2]

The versatile reactivity of the allyl group allows for the introduction of various pharmacophores, making **3-(2-Fluorophenyl)-1-propene** a valuable starting material for the synthesis of libraries of compounds for biological screening.

Safety and Handling

While a specific safety data sheet for **3-(2-Fluorophenyl)-1-propene** should always be consulted, general precautions for handling substituted allylbenzenes should be followed.

- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from ignition sources.
- **Hazards:** Allylbenzenes can be flammable and may be harmful if inhaled, ingested, or absorbed through the skin. The toxicological properties of **3-(2-Fluorophenyl)-1-propene** have not been thoroughly investigated.

Conclusion

3-(2-Fluorophenyl)-1-propene is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive allyl group and an electronically modified aromatic ring, offers a wide range of possibilities for the construction of complex molecules. While a comprehensive set of experimentally determined physicochemical and spectroscopic data is not yet available, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of versatile intermediates like **3-(2-Fluorophenyl)-1-propene** is expected to increase, warranting further investigation into its properties and reactivity.

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